molecular formula C19H19N3O4 B2744640 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide CAS No. 896359-53-8

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2744640
CAS No.: 896359-53-8
M. Wt: 353.378
InChI Key: ASRJFDJOURBWKQ-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Propanamide Group: This step involves the reaction of the quinazolinone core with 4-ethoxyphenylpropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ethoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-1,2-dihydroquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    N-(4-ethoxyphenyl) derivatives: Compounds with this functional group may have comparable chemical reactivity and applications.

Uniqueness

What sets 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide apart is the specific combination of the quinazolinone core with the ethoxyphenylpropanamide group, which may confer unique biological properties and chemical reactivity.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-26-14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)21-19(22)25/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRJFDJOURBWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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